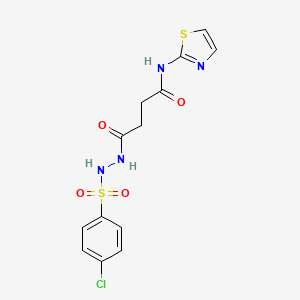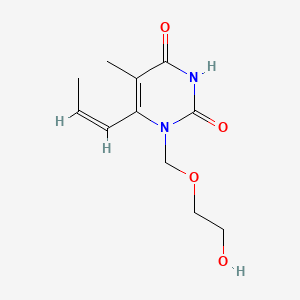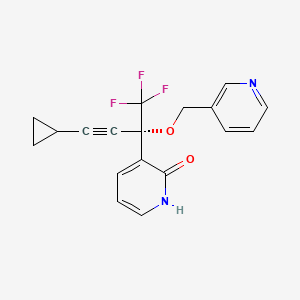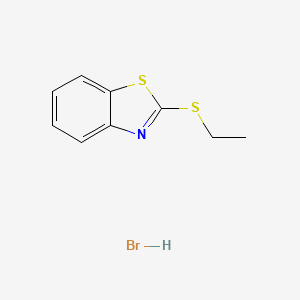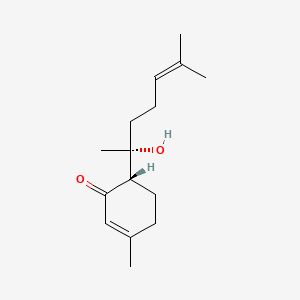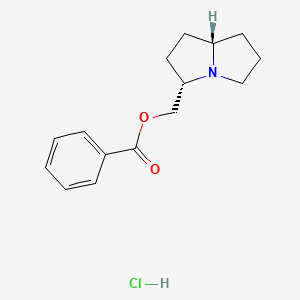
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is also referred to as oxamyl oxime or oxamyl oxyme . This compound is characterized by its complex structure, which includes dimethylamino, oxoethyl, and ethanimidothioate groups.
Métodos De Preparación
The synthesis of 2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves several steps. One common method includes the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol, which is then further reacted with other reagents to form the final compound . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology, it is studied for its potential use in drug delivery systems and as a biochemical probe . In medicine, it has been explored for its potential therapeutic effects. Industrially, it is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate can be compared with other similar compounds, such as oxamyl and dimethylaminoethoxyethanol . While these compounds share some structural similarities, this compound is unique in its specific functional groups and applications. For instance, oxamyl is primarily used as a pesticide, whereas this compound has broader applications in research and industry.
Propiedades
Número CAS |
92065-83-3 |
|---|---|
Fórmula molecular |
C8H15N3O3S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-2-oxoethyl] (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H15N3O3S/c1-6(10-14-8(13)9-2)15-5-7(12)11(3)4/h5H2,1-4H3,(H,9,13)/b10-6+ |
Clave InChI |
ZMLDHXURHVRVIF-UXBLZVDNSA-N |
SMILES isomérico |
C/C(=N\OC(=O)NC)/SCC(=O)N(C)C |
SMILES canónico |
CC(=NOC(=O)NC)SCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


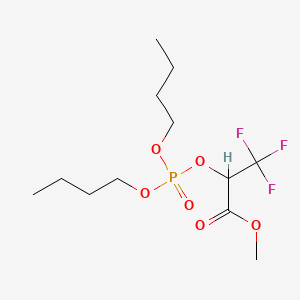
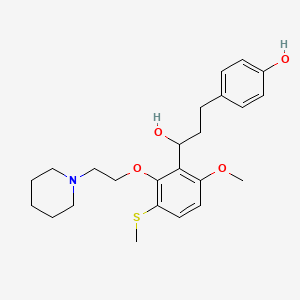
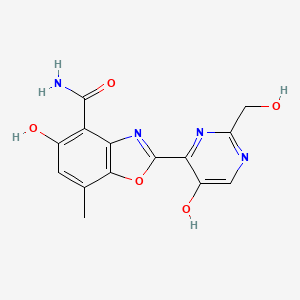
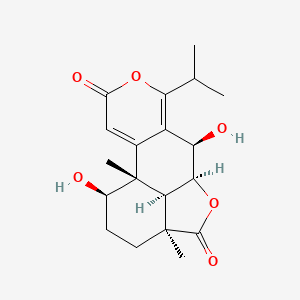

![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)

